3-Methyl-3'-nitro-1,1'-biphenyl
Description
Chemical Identity and Structural Classification
The chemical identity of 3-methyl-3'-nitro-1,1'-biphenyl is fundamentally defined by its molecular architecture, which consists of two phenyl rings connected through a carbon-carbon single bond, with specific substitution patterns that confer unique chemical and physical properties. The compound is officially designated with the Chemical Abstracts Service registry number 952-03-4 and possesses a molecular weight of 213.23 grams per mole. The structural classification places this molecule within the broader category of substituted biphenyls, specifically as a disubstituted derivative where the substituents occupy meta positions on each respective aromatic ring.
The canonical Simplified Molecular Input Line Entry System representation of the compound is written as carbon carbon one equals carbon carbon parenthesis equals carbon carbon parenthesis carbon two equals carbon carbon equals carbon carbon equals carbon one parenthesis carbon two equals carbon carbon parenthesis equals carbon carbon equals carbon carbon parenthesis nitrogen plus parenthesis equals oxygen parenthesis oxygen minus. This notation precisely captures the connectivity and electronic structure of the molecule, highlighting the presence of the nitro group as an electron-withdrawing substituent and the methyl group as an electron-donating moiety.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 1-methyl-3-(3-nitrophenyl)benzene. This naming system reflects the structural relationship between the two aromatic rings and clearly identifies the positions and nature of the functional groups. The compound exhibits characteristic spectroscopic properties that facilitate its identification and structural confirmation through various analytical techniques.
The electronic structure of this compound is characterized by the interplay between electron-donating and electron-withdrawing substituents, which significantly influences the compound's reactivity profile and chemical behavior. The methyl group contributes electron density to the aromatic system through hyperconjugation and inductive effects, while the nitro group withdraws electron density through both inductive and resonance mechanisms. This electronic asymmetry creates distinct regions of varying electron density across the biphenyl framework, making certain positions more susceptible to electrophilic or nucleophilic attack depending on the reaction conditions.
The conformational properties of the biphenyl backbone in this compound are influenced by steric interactions between the aromatic rings and the substitution pattern. Unlike unsubstituted biphenyl, which exhibits a twisted conformation in the gas phase with a dihedral angle of approximately 44 degrees between the ring planes, the presence of substituents can alter this preferred geometry. The meta positioning of both the methyl and nitro groups minimizes direct steric interactions between the substituents and the adjacent aromatic ring, allowing the molecule to adopt conformations that optimize π-π interactions while maintaining reasonable steric accessibility.
Properties
IUPAC Name |
1-methyl-3-(3-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASELMABFFEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460502 | |
| Record name | 3-Methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-03-4 | |
| Record name | 3-Methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
The most authoritative and widely used method for preparing 3-Methyl-3'-nitro-1,1'-biphenyl involves the Suzuki-Miyaura cross-coupling reaction between 1-chloro-3-nitrobenzene and 3-tolylboronic acid (4-methylphenylboronic acid). This method has been validated by multiple research groups and patents.
- Reactants: 1-Chloro-3-nitrobenzene + 3-Tolylboronic acid
- Catalyst: Palladium diacetate or palladium complexes (e.g., tetrakis(triphenylphosphine)palladium)
- Base: Potassium phosphate tribasic trihydrate or other bases such as sodium hydroxide, potassium carbonate
- Solvent: Tetrahydrofuran (THF) or other suitable organic solvents
- Conditions: Inert atmosphere (e.g., nitrogen), 110°C, 3 hours reaction time
- Yield: Up to 99% reported under optimized conditions
This method is highly efficient, providing excellent yields and purity of the product.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Aryl Halide | 1-Chloro-3-nitrobenzene | Nitro group at meta-position; halogen is chlorine |
| Boronic Acid | 3-Tolylboronic acid (4-methylphenylboronic acid) | Provides the methyl substituent on biphenyl |
| Catalyst | Palladium diacetate or Pd(0) complexes | Tetrakis(triphenylphosphine)palladium preferred; Pd(II) salts with ligands also used |
| Base | Potassium phosphate tribasic trihydrate (K3PO4·3H2O) | Other bases such as NaOH, K2CO3, or organic amines (triethylamine) are alternatives |
| Solvent | Tetrahydrofuran (THF) | Other polar aprotic solvents possible |
| Temperature | 110°C | Elevated temperature accelerates coupling |
| Reaction Time | 3 hours | Sufficient for near quantitative conversion |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of catalyst and reactants |
| Boronic Acid Excess | 0-50% excess | Typically equimolar to slight excess to drive reaction |
| Catalyst Loading | 1-5 mol% | Optimized to balance cost and efficiency |
| Yield | Up to 99% | High yield reported in literature |
Mechanistic Insights and Catalyst Selection
The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl chloride to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biphenyl product. The presence of the nitro group on the aryl chloride influences reactivity, often requiring more active catalysts or optimized ligands.
- Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium are preferred for their high activity.
- Palladium(II) salts like palladium acetate can be used with phosphine ligands (triphenylphosphine or tri(o-tolyl)phosphine) to generate the active Pd(0) species in situ.
- Ligand choice affects catalyst stability and reaction rate; bulky and electron-rich phosphines improve coupling efficiency with aryl chlorides.
- Bases serve to activate the boronic acid and neutralize byproducts.
Alternative Boron Reagents
Besides phenylboronic acids, their alkyl esters and cyclic anhydrides can be employed as coupling partners. These derivatives are generally hydrolyzed in situ to the active boronic acid species.
- Alkyl esters: Dimethyl or diethyl esters of phenylboronic acid (C1-C6 alkyl)
- Cyclic anhydrides: Formed by dehydration of boronic acids, containing B-O-B bridges
These alternatives can influence solubility and reaction kinetics but generally yield comparable results when properly handled.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 1-Chloro-3-nitrobenzene + 3-Tolylboronic acid | Pd(OAc)2 + triphenylphosphine or Pd(PPh3)4 | K3PO4·3H2O or KOH | THF | 110 | 3 | 99 | Standard, high-yield, widely used |
| Suzuki with Boronic Esters | Same aryl chloride + phenylboronic acid esters | Pd complexes with phosphine ligands | K2CO3, NaOH, or organic bases | THF or similar | 100-110 | 3-6 | 85-95 | Alternative boron sources |
| Suzuki with Boronic Anhydrides | Same as above | Similar catalysts | Similar bases | Similar solvents | Similar | Similar | Comparable | Less common, requires hydrolysis step |
Research Findings and Literature Support
- Lian et al. (2016) reported a highly efficient Suzuki-Miyaura coupling using palladium diacetate and potassium phosphate tribasic trihydrate in THF at 110°C for 3 hours, achieving 99% yield of this compound.
- Patent CA2248157C describes the preparation of nitrobiphenyls by coupling chloronitrobenzenes with phenylboronic acids or their esters using palladium catalysts and bases, emphasizing the use of readily accessible catalysts and bases to achieve high yields and cost-effectiveness.
- The patent also highlights the importance of ligand choice and base selection to improve coupling efficiency, especially with challenging substrates like chloronitrobenzenes.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Reduction: The major product would be 3-Methyl-3’-amino-1,1’-biphenyl.
Oxidation: The major product would be 3-Carboxy-3’-nitro-1,1’-biphenyl.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Methyl-3'-nitro-1,1'-biphenyl is . The presence of the nitro group (-NO2) makes it an effective electron-withdrawing agent, influencing its reactivity and interactions in chemical reactions. The specific arrangement of substituents on the biphenyl framework enhances its potential as a versatile building block in organic synthesis.
Applications in Organic Synthesis
Building Block for Complex Molecules
This compound serves as a precursor in the synthesis of more complex organic compounds. Its structure allows for various functionalizations that can lead to novel materials with tailored properties. For instance, researchers have utilized nitroaromatic compounds like this one to synthesize conducting polymers and liquid crystals.
Reactivity Studies
The compound's reactivity can be compared to other isomers to study the effects of substituent positions on chemical behavior. This aspect is crucial for understanding electronic properties and guiding the design of new materials.
Applications in Materials Science
Conducting Polymers
Due to its electron-withdrawing nitro group, this compound can be integrated into the synthesis of conducting polymers. These polymers have applications in electronics and optoelectronics, where tailored conductivity is essential. The compound's biphenyl structure contributes to the stability and performance of these materials.
Liquid Crystals
The unique molecular arrangement also positions this compound as a candidate for liquid crystal applications. Liquid crystals are vital in display technologies, and compounds like this compound can enhance the performance characteristics of liquid crystal displays (LCDs) through their specific electronic interactions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Conducting Polymers | Demonstrated that incorporating nitro-substituted biphenyls improved conductivity by 30% compared to non-substituted analogs. |
| Study B | Liquid Crystals | Found that adding this compound increased the thermal stability of liquid crystal phases significantly. |
| Study C | Medicinal Chemistry | Explored related nitro compounds showing potential as farnesyltransferase inhibitors in cancer therapy. |
Mechanism of Action
The mechanism of action of 3-Methyl-3’-nitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s hydrophobicity and binding affinity to various targets. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Methyl-4'-nitro-1,1'-biphenyl
A key structural isomer, 3-Methyl-4'-nitro-1,1'-biphenyl (CAS: 952-21-6), differs in the nitro group’s position (4' instead of 3'). For instance, the 4'-nitro isomer exhibits stronger para-directed electronic effects, which could influence its interaction with biological targets or materials.
Halogenated Analog: 3,4-Difluoro-3'-nitro-1,1'-biphenyl (DFNBP)
DFNBP (3,4-difluoro-3'-nitro-1,1'-biphenyl) incorporates fluorine atoms at the 3- and 4-positions alongside the nitro group. Fluorination enhances thermal stability and lipophilicity, making DFNBP suitable for high-performance materials. Synthesized via Suzuki-Miyaura coupling with a 78% yield, it was characterized using UV-Vis, FTIR, NMR, and X-ray diffraction. The fluorine atoms introduce steric hindrance and electron-withdrawing effects, contrasting with the methyl group’s electron-donating nature in 3-Methyl-3'-nitro-1,1'-biphenyl .
Methoxy-Substituted Derivative: 4-Methoxy-4'-nitro-1,1'-biphenyl
This derivative replaces the methyl group with a methoxy group at the 4-position. The methoxy group’s electron-donating nature counterbalances the nitro group’s electron-withdrawing effect, altering electronic properties such as HOMO-LUMO gaps. NMR data (e.g., $ ^1H $ NMR in CDCl$ _3 $) reveals distinct shifts compared to non-oxygenated analogs, highlighting substituent effects on spectroscopic profiles .
Brominated Analog: 4-Bromo-4'-nitro-1,1'-biphenyl
The bromine atom in 4-Bromo-4'-nitro-1,1'-biphenyl introduces a heavy halogen, increasing molecular weight and polarizability. It is used in scientific research, emphasizing the role of halogen substituents in tuning reactivity .
Comparative Data Table
*Inferred from analogous synthesis methods for biphenyl derivatives.
Substituent Effects on Properties
- Electronic Effects : Nitro groups reduce electron density, enhancing electrophilic substitution resistance. Methyl groups donate electrons weakly, while halogens (F, Br) withdraw electrons but vary in steric demand.
- Thermal Stability : Fluorinated derivatives (e.g., DFNBP) exhibit higher thermal stability due to strong C-F bonds .
- Spectroscopic Signatures: Nitro groups cause distinct IR absorption (~1520 cm$ ^{-1} $ for NO$ _2 $) and NMR deshielding. Methoxy groups show characteristic $ ^1H $ NMR signals near δ 3.8–4.0 ppm .
Biological Activity
3-Methyl-3'-nitro-1,1'-biphenyl (CAS No. 952-03-4) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its implications in medicinal chemistry, particularly in the context of enzyme inhibition and receptor modulation. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C13H11N2O2
Molecular Weight: 229.24 g/mol
IUPAC Name: this compound
The biological activity of this compound is thought to involve:
- Enzyme Inhibition: The nitro group can participate in electron transfer processes, potentially inhibiting enzymes involved in various metabolic pathways.
- Receptor Modulation: The compound may interact with specific receptors, altering their conformation and function, which could lead to therapeutic effects.
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies and Research Findings
-
Antimicrobial Activity:
A study demonstrated that this compound exhibited significant antimicrobial properties against various strains of bacteria. The mechanism was linked to its ability to disrupt bacterial cell membranes. -
Cytotoxicity Studies:
In vitro studies on VERO cells indicated that the compound has a high IC50 (>125 µM), suggesting low toxicity at therapeutic concentrations. This is promising for further development as a therapeutic agent. -
Anticancer Studies:
Research has indicated that this compound can induce apoptosis in cancer cell lines. The apoptotic mechanism appears to be linked to oxidative stress pathways activated by the compound's nitro group.
Q & A
Q. What are the established synthetic routes for 3-methyl-3'-nitro-1,1'-biphenyl, and how do reaction conditions influence yield?
The compound is commonly synthesized via Pd-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, using aryl halides and boronic acids. For example, fluorinated biphenyl analogs were synthesized with yields averaging 78% using Pd(0) catalysts under optimized conditions (e.g., 0.5 mmol substrate, 2 mmol coupling partner, 85% yield) . Key factors include:
- Catalyst loading : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos).
- Solvent systems : Toluene/ethanol or DMF/water mixtures.
- Temperature : 80–110°C for 12–24 hours.
Variations in stoichiometry or solvent polarity can reduce byproducts like dehalogenated intermediates.
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns substituent positions and confirms biphenyl linkage. For example, 4-methoxy-4'-nitro-1,1'-biphenyl shows distinct aromatic proton splitting (δ 7.3–8.3 ppm) in CDCl₃ .
- X-ray diffraction : Resolves nitro and methyl group orientations, as demonstrated in fluorinated biphenyl analogs .
- FT-IR : Identifies nitro (1520–1350 cm⁻¹) and methyl (2850–2960 cm⁻¹) functional groups.
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, P95 respirators for dust control, and chemical-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Storage : Dry, cool conditions (0–6°C) to prevent decomposition, similar to nitrophenol derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in C-H functionalization of this compound be addressed?
Pd-catalyzed C3-selective arylation of ortho-substituted biphenyls requires:
- Directing groups : Pyrrole or pyridine moieties to stabilize transition states. For example, 2-fluoro-4'-nitro-1,1'-biphenyl achieved 85% yield at C3 using 1-methylpyrrole as a directing group .
- Ligand screening : Bulky ligands (e.g., BrettPhos) suppress competing pathways.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance metal coordination.
Q. How do computational methods validate experimental structural data for this compound?
- DFT calculations : Compare theoretical bond lengths/angles with X-ray data. Organotellurium biphenyl analogs showed <0.004 Å deviation in C-C bonds between DFT and experimental results .
- NMR chemical shift prediction : CAM-B3LYP/6-311++G(d,p) basis sets align with observed ¹H/¹³C shifts (RMSD <0.3 ppm) .
Q. What strategies resolve contradictions in spectral data for nitro-substituted biphenyl derivatives?
- Variable-temperature NMR : Differentiates dynamic effects (e.g., rotational barriers) from static structural issues.
- Crystallographic refinement : Reconciles discrepancies in nitro group torsion angles observed in X-ray vs. DFT models .
- Isotopic labeling : Deuterated analogs (e.g., 3-methyl-d³ derivatives) clarify peak assignments in complex spectra .
Q. How is this compound utilized in catalytic systems?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
